TrkA Target Annotation: 2-Methylbenzylthio Variant Is the Only Positional Isomer with Documented Kinase Inhibitor Activity
CAS 894046-78-7 is explicitly listed as 'Triazolo[4,3-b]pyridazine derivative 2'—synonymous with 'PMID28270021-Compound-WO2012125667Example24'—and is annotated as a TrkA inhibitor in the DrugMAP database, with patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors [1]. In contrast, the isomeric 6-(furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine and 6-(furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine are cataloged by chemical vendors solely as research compounds with no disclosed kinase inhibition data . The 2-fluorobenzylthio and 4-bromobenzylthio analogs similarly lack TrkA annotation .
| Evidence Dimension | Target (TrkA) kinase inhibitor annotation |
|---|---|
| Target Compound Data | TrkA inhibitor (annotated in DrugMAP; linked to WO2012125667 and PMID28270021) [1] |
| Comparator Or Baseline | 3-methylbenzylthio analog: No TrkA annotation. 4-methylbenzylthio analog: No TrkA annotation. 2-fluorobenzylthio analog: No TrkA annotation. 4-bromobenzylthio analog: No TrkA annotation . |
| Quantified Difference | Qualitative: present vs. absent TrkA target annotation across isomeric and halogen-substituted benzylthio congeners [1]. |
| Conditions | Target annotation derived from DrugMAP database cross-referencing to patent WO2012125667. Comparator annotations derived from vendor catalog entries (accessed 2026). |
Why This Matters
For researchers designing TrkA inhibition assays or developing pain/oncology probes, only CAS 894046-78-7 among the commercially listed furan-triazolopyridazine positional isomers carries a documented link to therapeutically relevant kinase inhibition, reducing the risk of using a biologically uncharacterized analog.
- [1] DrugMAP. Triazolo[4,3-b]pyridazine derivative 2 (Drug ID: DMMJ1FN). https://drugmap.idrblab.net/data/drug/details/DMMJ1FN (Accessed 2026). View Source
